2-(((Benzyloxy)carbonyl)amino)malonic acid

Description

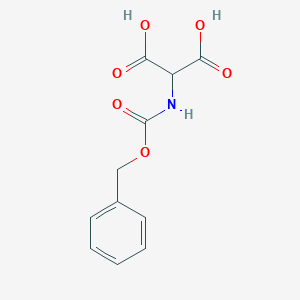

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-9(14)8(10(15)16)12-11(17)18-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVXUZYECNAQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997759 | |

| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76387-79-6 | |

| Record name | 76387-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-(((Benzyloxy)carbonyl)amino)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(((benzyloxy)carbonyl)amino)malonic acid, a key intermediate in the synthesis of non-canonical amino acids. It details the synthetic pathway from diethyl aminomalonate, including step-by-step experimental protocols, and summarizes the compound's key physical and spectroscopic properties.

Core Properties and Specifications

This compound, also known as N-Cbz-aminomalonic acid or Z-aminomalonic acid, is a white solid valued for its role as a protected precursor in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine, which is stable under various conditions but can be readily removed via hydrogenolysis.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 76387-79-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₁NO₆ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 253.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 144-145 °C | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Appearance | White solid | - |

Table 2: Predicted Spectroscopic Data (Note: This data is predicted based on the known structure and spectral data of analogous compounds, such as other Cbz-protected amino acids and malonic acid derivatives.)

| Technique | Predicted Data |

| ¹H NMR | Solvent: DMSO-d₆~12.5 ppm (br s, 2H, -COOH )~7.6 ppm (d, 1H, -NH -)~7.35 ppm (m, 5H, Ar-H )~5.1 ppm (s, 2H, -OCH₂ Ph)~4.8 ppm (d, 1H, α-CH ) |

| ¹³C NMR | Solvent: DMSO-d₆~170 ppm (-C OOH)~156 ppm (-NH-C =O)~137 ppm (Ar-C, quat.)~128 ppm (Ar-CH)~127 ppm (Ar-CH)~66 ppm (-OC H₂Ph)~58 ppm (α-C H) |

| IR Spectroscopy | 3300-2500 cm⁻¹ (broad, O-H stretch, carboxylic acid)~3300 cm⁻¹ (N-H stretch, carbamate)~1720 cm⁻¹ (C=O stretch, carboxylic acid)~1690 cm⁻¹ (C=O stretch, carbamate)~1530 cm⁻¹ (N-H bend)~740, 700 cm⁻¹ (Aromatic C-H bend) |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process starting from diethyl aminomalonate hydrochloride. The first step involves the protection of the amino group with a benzyloxycarbonyl group, followed by the saponification (hydrolysis) of the two ethyl ester groups.

This procedure details the N-protection of diethyl aminomalonate using benzyl chloroformate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethyl aminomalonate hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add a solution of sodium bicarbonate (NaHCO₃, 2.5 equivalents) in water to the flask while stirring. Ensure the internal temperature remains below 5 °C.

-

Cbz Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise via the addition funnel over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude diethyl 2-(((benzyloxy)carbonyl)amino)malonate. Purity can be assessed by TLC and the product can be used in the next step without further purification if deemed sufficiently pure. An expected yield for this type of reaction is typically high, often >90%.

This procedure describes the hydrolysis of the diethyl ester intermediate to the final diacid product.

-

Reaction Setup: Dissolve the crude diethyl 2-(((benzyloxy)carbonyl)amino)malonate (1 equivalent) from the previous step in ethanol in a round-bottom flask.

-

Saponification: To the stirred solution, add a 2 M aqueous solution of sodium hydroxide (NaOH, 2.2 equivalents) dropwise.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath. While stirring vigorously, slowly add 1 M HCl to acidify the solution to a pH of approximately 2. A white precipitate of the product should form.

-

Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

-

Drying: Dry the product under vacuum to yield this compound as a white, crystalline solid. The overall yield from diethyl aminomalonate hydrochloride is expected to be in the range of 70-85%.

Applications in Synthesis

The primary utility of this compound is as a versatile precursor for the synthesis of various α-amino acids. The compound can be readily alkylated and subsequently decarboxylated to introduce a wide range of side chains.

By heating, this compound undergoes decarboxylation to yield N-Cbz-glycine. More importantly, it serves as a substrate in the malonic ester synthesis of amino acids.[1] The active methylene proton can be removed by a base, and the resulting enolate can be alkylated. Subsequent hydrolysis and decarboxylation yield a novel α-amino acid with the desired side chain. This methodology is fundamental for creating unnatural amino acids for peptidomimetic and drug discovery applications.

References

An In-depth Technical Guide to 2-(((Benzyloxy)carbonyl)amino)malonic Acid

CAS Number: 76387-79-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(((Benzyloxy)carbonyl)amino)malonic acid, a key intermediate in synthetic organic chemistry, particularly in the preparation of natural and unnatural amino acids for drug discovery and peptide synthesis. This document outlines its chemical properties, synthesis, and key reactions, supported by detailed experimental protocols and data.

Core Chemical Properties

This compound, also known as N-Cbz-aminomalonic acid, is a white to off-white solid. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial amine protecting group, which is stable under a range of conditions but can be selectively removed, making it an invaluable tool in multi-step syntheses.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76387-79-6 | [1] |

| Molecular Formula | C₁₁H₁₁NO₆ | |

| Molecular Weight | 253.21 g/mol | |

| Physical Form | Solid | |

| Purity | ≥97% (typical) | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| IUPAC Name | 2-{[(benzyloxy)carbonyl]amino}malonic acid | |

| InChI Key | ZWVXUZYECNAQFP-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The primary route to this compound involves the hydrolysis of its diethyl ester precursor, diethyl 2-(((benzyloxy)carbonyl)amino)malonate.

Synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate

The precursor is typically synthesized by the N-protection of diethyl aminomalonate.

Experimental Protocol: N-protection of Diethyl Aminomalonate

-

Reaction Setup: Dissolve diethyl aminomalonate hydrochloride in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Basification: Cool the solution to 0°C and add a base, for example, sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride and free the amine.

-

Acylation: While maintaining the temperature at 0°C, add benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0°C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield pure diethyl 2-(((benzyloxy)carbonyl)amino)malonate.

Diagram 1: Synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate

Hydrolysis to this compound

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Experimental Protocol: Hydrolysis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate

-

Reaction Setup: Dissolve diethyl 2-(((benzyloxy)carbonyl)amino)malonate in a suitable solvent mixture, such as ethanol and water.

-

Saponification: Add a solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ester solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress by TLC until the starting material is consumed.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the dicarboxylic acid.

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Diagram 2: Hydrolysis to the Final Product

Key Reactions and Applications

The primary utility of this compound lies in its role as a precursor to N-Cbz protected amino acids.

Decarboxylation for Amino Acid Synthesis

Upon heating, malonic acid derivatives readily undergo decarboxylation (loss of CO₂) to form a substituted acetic acid. In the context of this compound, this reaction, often performed on an alkylated derivative, is a cornerstone of the malonic ester synthesis of amino acids.

The general workflow involves:

-

Alkylation: The diethyl ester precursor is first deprotonated with a base to form an enolate, which is then alkylated with an alkyl halide (R-X). This introduces the desired side chain of the target amino acid.

-

Hydrolysis: The resulting dialkyl-substituted diethyl malonate is then hydrolyzed to the dicarboxylic acid as described in section 2.2.

-

Decarboxylation: The alkylated this compound is then heated, which causes it to lose one of its carboxyl groups as carbon dioxide, yielding the final N-Cbz protected α-amino acid.

Diagram 3: General Malonic Ester Synthesis Workflow for Amino Acids

References

An In-Depth Technical Guide to Cbz-Aminomalonic Acid: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cbz-aminomalonic acid, a key building block in synthetic organic chemistry, particularly in the design and synthesis of modified amino acids and peptides. This document details its structure, nomenclature, physicochemical properties, and a representative experimental protocol for its synthesis.

Introduction

Cbz-aminomalonic acid, systematically known as 2-[(benzyloxy)carbonylamino]propanedioic acid, is a derivative of aminomalonic acid. The introduction of the carboxybenzyl (Cbz or Z) protecting group to the amino moiety of aminomalonic acid allows for selective chemical transformations at the carboxylic acid functionalities. The Cbz group, a cornerstone in peptide chemistry since its introduction by Bergmann and Zervas, provides robust protection of the amine under a variety of reaction conditions, yet can be readily removed under specific, mild conditions. This makes Cbz-aminomalonic acid a valuable intermediate for the synthesis of complex amino acid derivatives and other pharmacologically relevant molecules.

Structure and Nomenclature

The structural integrity of Cbz-aminomalonic acid is fundamental to its reactivity and utility.

Chemical Structure:

Caption: Chemical structure of 2-[(benzyloxy)carbonylamino]propanedioic acid.

Nomenclature:

-

Systematic IUPAC Name: 2-[(benzyloxy)carbonylamino]propanedioic acid

-

Common Names: Cbz-aminomalonic acid, N-Cbz-aminomalonic acid, N-Carbobenzyloxy-aminomalonic acid

-

CAS Registry Number: 76387-79-6

Physicochemical Properties

A summary of the key physicochemical properties of Cbz-aminomalonic acid is provided in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₆ | - |

| Molecular Weight | 253.21 g/mol | - |

| Appearance | White crystalline powder | [1] |

| Melting Point | 144-145 °C | |

| Storage Conditions | Store in a cool, dry, and dark place | [1] |

Synthesis of Cbz-Aminomalonic Acid

The synthesis of Cbz-aminomalonic acid typically involves the protection of the amino group of aminomalonic acid using benzyl chloroformate under basic conditions. This reaction, a variation of the Schotten-Baumann reaction, is a standard procedure for introducing the Cbz protecting group.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Cbz-aminomalonic acid.

Experimental Protocol: Synthesis of Cbz-Aminomalonic Acid

This protocol is a representative procedure for the synthesis of Cbz-aminomalonic acid.

Materials:

-

Aminomalonic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve aminomalonic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath to maintain a temperature below 5 °C.

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C during the addition to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of 1 M HCl. The product, Cbz-aminomalonic acid, will precipitate out of the solution.

-

Extraction: Extract the precipitated product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Cbz-aminomalonic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure Cbz-aminomalonic acid as a white crystalline solid.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step to liberate the free amine for subsequent reactions. The most common and effective method for Cbz deprotection is catalytic hydrogenation.

Deprotection Scheme:

Caption: Catalytic hydrogenation for the removal of the Cbz protecting group.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

Cbz-aminomalonic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Setup: Dissolve Cbz-aminomalonic acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aminomalonic acid.

Conclusion

Cbz-aminomalonic acid is a versatile and valuable reagent in organic synthesis. Its well-defined structure and the reliable chemistry of the Cbz protecting group make it an ideal starting material for the synthesis of a wide range of complex molecules, including non-natural amino acids and peptide analogs. The experimental protocols provided in this guide offer a solid foundation for the synthesis and manipulation of this important chemical entity, empowering researchers and scientists in their drug discovery and development endeavors.

References

Physical and chemical properties of benzyloxycarbonyl protected aminomalonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl (Cbz or Z) protected aminomalonic acid and its derivatives are versatile building blocks in synthetic organic chemistry, particularly in the design and synthesis of peptides, peptidomimetics, and other complex molecular architectures. The Cbz group provides robust protection for the amino functionality, allowing for selective transformations at other positions of the molecule. This technical guide provides a comprehensive overview of the physical and chemical properties of benzyloxycarbonyl protected aminomalonic acid, its mono- and diester derivatives, along with detailed experimental protocols and key chemical transformations.

Core Principles

The benzyloxycarbonyl protecting group is valued for its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, most notably catalytic hydrogenolysis. This orthogonality to many other protecting groups makes it a strategic choice in multi-step syntheses. Aminomalonic acid, a dicarboxylic amino acid, is inherently unstable and prone to decarboxylation to form glycine. The Cbz protection of the amino group can influence this stability and provides a handle for various synthetic manipulations before the desired decarboxylation step.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of Cbz-aminomalonic acid and its derivatives is crucial for their effective use in synthesis. The following tables summarize the available quantitative data for the parent acid and its related ester derivatives.

Table 1: Physical Properties of Benzyloxycarbonyl Protected Aminomalonic Acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 2-(((Benzyloxy)carbonyl)amino)malonic acid | 76387-79-6 | C₁₁H₁₁NO₆ | 253.21 | 144-145 | 527.6±50.0 (Predicted) | 1.457±0.06 (Predicted) |

| Diethyl 2-(((benzyloxy)carbonyl)amino)malonate | 3005-66-1 | C₁₅H₁₉NO₆ | 309.31 | Not Available | Not Available | Not Available |

| Dibenzyl malonate | 15014-25-2 | C₁₇H₁₆O₄ | 284.31 | Not Available | 188 (at 0.2 mmHg) | 1.137 (at 25 °C) |

| Mono-benzyl malonate | 40204-26-0 | C₁₀H₁₀O₄ | 194.18 | 47-51 | Not Available | Not Available |

Table 2: Chemical Properties and Stability of Benzyloxycarbonyl Protected Aminomalonic Acid

| Property | Description |

| pKa | Predicted to be 2.12±0.34. |

| Solubility | The solubility of N-Cbz protected amino acids is influenced by the nonpolar Cbz group, which can increase solubility in organic solvents compared to the unprotected form. Common solvents include DMF, DMSO, and alcohols.[1] |

| Stability | The Cbz group is generally stable to acidic and basic conditions but can be cleaved by strong acids like HBr in acetic acid.[2] The aminomalonic acid core is susceptible to decarboxylation, a reaction that can be influenced by temperature and pH. |

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and manipulation of Cbz-aminomalonic acid and its derivatives.

Synthesis of this compound

The synthesis of Cbz-aminomalonic acid typically starts from diethyl aminomalonate hydrochloride, which is first protected with the Cbz group, followed by hydrolysis of the ethyl esters.

Step 1: Synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate

-

Materials: Diethyl aminomalonate hydrochloride, benzyl chloroformate (Cbz-Cl), sodium carbonate, diethyl ether, water.

-

Procedure:

-

Dissolve diethyl aminomalonate hydrochloride in a solution of sodium carbonate in water at 0 °C.

-

To this solution, add a solution of benzyl chloroformate in diethyl ether dropwise while maintaining the temperature at 0 °C and stirring vigorously.

-

Continue stirring at room temperature for several hours.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude diethyl 2-(((benzyloxy)carbonyl)amino)malonate, which can be purified by column chromatography.

-

Step 2: Hydrolysis to this compound

-

Materials: Diethyl 2-(((benzyloxy)carbonyl)amino)malonate, lithium hydroxide (or other suitable base), methanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve the diethyl ester in a mixture of methanol and water.

-

Add a solution of lithium hydroxide in water and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).[3]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

-

Purification

The crude Cbz-aminomalonic acid can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as ethyl acetate, and then allowing it to cool slowly to form crystals. The crystals can then be collected by filtration.

Chemical Transformations and Signaling Pathways

Decarboxylation

A key reaction of Cbz-aminomalonic acid is its decarboxylation to form N-Cbz-glycine. This reaction is typically achieved by heating the compound. The presence of the Cbz group can influence the rate and conditions of this reaction compared to the unprotected aminomalonic acid.

Caption: Decarboxylation of Cbz-aminomalonic acid to N-Cbz-glycine upon heating.

Use in Peptide Synthesis

Cbz-aminomalonic acid can be used as a building block in peptide synthesis. The carboxylic acid groups can be activated to form amide bonds with the amino group of another amino acid or peptide. Subsequent decarboxylation can then lead to a glycine residue at that position.

Caption: General workflow for utilizing Cbz-aminomalonic acid in dipeptide synthesis.

Experimental Workflows and Logical Relationships

The synthesis of Cbz-aminomalonic acid follows a logical progression from commercially available starting materials.

Caption: A typical experimental workflow for the synthesis and purification of Cbz-aminomalonic acid.

Conclusion

Benzyloxycarbonyl protected aminomalonic acid is a valuable and versatile reagent in organic synthesis. Its unique combination of a stable amine protecting group and a readily decarboxylated malonic acid core allows for the strategic introduction of glycine residues and the construction of complex peptide structures. A solid understanding of its physical and chemical properties, along with robust experimental protocols, is essential for its successful application in research and development.

References

An In-depth Technical Guide to 2-(((Benzyloxy)carbonyl)amino)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(((Benzyloxy)carbonyl)amino)malonic acid, also known as N-Cbz-aminomalonic acid, is a pivotal malonic acid derivative that serves as a cornerstone in the synthesis of a diverse array of organic molecules, most notably non-proteinogenic (unnatural) α-amino acids. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino function provides stability during synthetic manipulations and allows for facile deprotection under specific conditions. This unique structural feature makes it an invaluable tool for medicinal chemists and researchers in drug discovery, enabling the introduction of novel amino acid side chains to modulate the pharmacological properties of peptides and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 253.21 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1] |

| CAS Number | 76387-79-6 | [3][4] |

| Physical Form | Solid | [3] |

| Purity | ≥97% | [1][3] |

| Storage Temperature | 2-8°C (Sealed in dry conditions) | [3] |

| InChI Key | ZWVXUZYECNAQFP-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through two primary routes: the protection of aminomalonic acid or the hydrolysis of its corresponding diethyl ester.

N-protection of Aminomalonic Acid

This method involves the direct protection of the amino group of aminomalonic acid using benzyl chloroformate under basic conditions. A mixture of aqueous sodium carbonate and sodium bicarbonate is often employed to maintain the appropriate pH during the reaction.

Hydrolysis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate

A common and practical approach involves the synthesis of diethyl 2-(((benzyloxy)carbonyl)amino)malonate followed by its hydrolysis. Diethyl aminomalonate is first protected with benzyl chloroformate, and the resulting diester is then hydrolyzed under basic or acidic conditions to yield the desired dicarboxylic acid. Care must be taken during hydrolysis to avoid premature decarboxylation.

Applications in Research and Drug Development

The primary application of this compound lies in its use as a versatile building block for the synthesis of both natural and, more significantly, unnatural α-amino acids. These modified amino acids are crucial in drug design and development for several reasons:

-

Peptide and Peptidomimetic Synthesis: Incorporation of unnatural amino acids can enhance the metabolic stability of peptides, improve their binding affinity to biological targets, and constrain their conformation to achieve desired secondary structures.

-

Novel Scaffolds: It serves as a precursor for the synthesis of complex heterocyclic compounds and other molecular scaffolds of pharmaceutical interest.

-

Modulation of Pharmacokinetic Properties: The introduction of diverse side chains via the malonic ester synthesis allows for the fine-tuning of properties such as lipophilicity and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

Protocol 1: Synthesis of an Unnatural α-Amino Acid via Alkylation of Diethyl 2-(((Benzyloxy)carbonyl)amino)malonate

This protocol outlines a general procedure for the synthesis of an unnatural α-amino acid using diethyl 2-(((benzyloxy)carbonyl)amino)malonate as the starting material.

Step 1: Enolate Formation

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 2-(((benzyloxy)carbonyl)amino)malonate (1 equivalent) in anhydrous ethanol or tetrahydrofuran (THF).

-

Add a solution of a strong base, such as sodium ethoxide (1.1 equivalents) in ethanol, dropwise to the flask at room temperature.

-

Stir the mixture for 1-2 hours to ensure the complete formation of the enolate.

Step 2: Alkylation

-

To the enolate solution, add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkylating agent.

-

Once the reaction is complete, cool the mixture to room temperature.

Step 3: Hydrolysis and Decarboxylation

-

Add an excess of a strong acid, such as concentrated hydrochloric acid, or a strong base, such as sodium hydroxide solution, to the reaction mixture.

-

Heat the mixture to reflux for several hours to effect both the hydrolysis of the ester groups and the decarboxylation of the malonic acid intermediate.

-

After cooling, the crude amino acid can be isolated and purified by standard techniques such as crystallization or chromatography.

Protocol 2: Peptide Coupling using a Synthesized Unnatural Amino Acid

This protocol describes the general steps for coupling an N-Cbz protected unnatural amino acid (synthesized as per Protocol 1, prior to Cbz deprotection) to another amino acid ester.

Step 1: Activation of the Carboxylic Acid

-

Dissolve the N-Cbz protected unnatural amino acid (1 equivalent) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the solution. A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the activation to proceed for 30-60 minutes at 0°C.

Step 2: Coupling Reaction

-

In a separate flask, prepare a solution of the amino acid ester (e.g., L-Leucine methyl ester hydrochloride) (1 equivalent) in the same anhydrous solvent and neutralize it with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) at 0°C.

-

Add the neutralized amino acid ester solution to the activated carboxylic acid solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Workup and Purification

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting protected dipeptide can be purified by column chromatography.

Visualizations

The following diagrams illustrate key conceptual workflows related to the application of this compound.

Caption: Synthetic routes to the target compound.

Caption: Key steps in unnatural amino acid synthesis.

References

An In-Depth Technical Guide on the Stability and Degradation of 2-(((Benzyloxy)carbonyl)amino)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation of 2-(((benzyloxy)carbonyl)amino)malonic acid, a key building block in the synthesis of modified amino acids and other pharmaceuticals. Understanding the stability profile of this compound is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines the principal degradation pathways, including hydrolysis, decarboxylation, and photolytic and oxidative degradation. Detailed experimental protocols for conducting forced degradation studies and a stability-indicating analytical method are provided to guide researchers in assessing the stability of this molecule. The information presented herein is intended to support the development of robust formulations and analytical methods for drug candidates derived from this compound.

Introduction

This compound, also known as N-Cbz-aminomalonic acid, is a derivative of aminomalonic acid where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group strategy is fundamental in peptide synthesis and the preparation of unnatural amino acids, as it prevents unwanted side reactions of the amine functionality.[1] The inherent reactivity of the malonic acid moiety, coupled with the characteristics of the Cbz protecting group, dictates the stability of the molecule under various environmental conditions.

Forced degradation studies are an essential component of the drug development process, providing critical insights into the intrinsic stability of a drug substance.[2] These studies involve subjecting the compound to stress conditions such as heat, humidity, light, and a range of pH values to accelerate its decomposition.[3] The data generated helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods capable of separating and quantifying the drug substance from its degradants.[4]

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. The primary routes of degradation are expected to be hydrolysis of the Cbz group and the malonic acid esters (if present), and decarboxylation of the malonic acid moiety. Oxidative and photolytic degradation are also potential pathways.

A proposed degradation pathway is illustrated below:

Forced Degradation Studies

Forced degradation studies are performed to predict the degradation products that might be observed under long-term storage conditions and to develop stability-indicating analytical methods. The following sections detail the experimental protocols for various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing labile functional groups such as esters and carbamates.

3.1.1. Acidic Conditions

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Add an equal volume of 0.1 M hydrochloric acid (HCl).

-

Reflux the solution at 60°C for 8 hours.[5]

-

At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot of the sample.

-

Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

-

Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

-

3.1.2. Basic Conditions

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

-

Add an equal volume of 0.1 M sodium hydroxide (NaOH).

-

Stir the solution at room temperature for 8 hours.

-

At specified time points, withdraw an aliquot of the sample.

-

Neutralize the sample with an equivalent amount of 0.1 M HCl.

-

Dilute and analyze by HPLC.

-

3.1.3. Neutral Conditions

-

Protocol:

-

Dissolve this compound in purified water to a concentration of 1 mg/mL.

-

Reflux the solution at 60°C for 8 hours.

-

At specified time points, withdraw aliquots, dilute, and analyze by HPLC.

-

Oxidative Degradation

Oxidative degradation can occur in the presence of oxidizing agents.

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent.

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂).[6]

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw aliquots, dilute, and analyze by HPLC.

-

Thermal Degradation

Thermal stability is assessed by exposing the solid compound to elevated temperatures.

-

Protocol:

-

Place a known amount of the solid compound in a stability chamber.

-

Expose the sample to a temperature of 80°C for 7 days.[7]

-

At specified time points, withdraw samples, dissolve in a suitable solvent, dilute, and analyze by HPLC.

-

Photolytic Degradation

Photostability testing evaluates the effect of light exposure on the compound.

-

Protocol:

-

Expose a thin layer of the solid compound and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

-

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[8] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

Proposed HPLC Method

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient Program:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise format.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |

| Acidic Hydrolysis | 0.1 M HCl | 8 hours at 60°C | 15.2% | Aminomalonic acid, Benzyl alcohol |

| Basic Hydrolysis | 0.1 M NaOH | 8 hours at RT | 25.8% | Aminomalonic acid, Benzyl alcohol |

| Neutral Hydrolysis | Water | 8 hours at 60°C | 2.1% | Minor degradation |

| Oxidation | 3% H₂O₂ | 24 hours at RT | 8.5% | Oxidized benzyl derivatives |

| Thermal (Solid) | 80°C | 7 days | 5.3% | N-Cbz-glycine, Carbon dioxide |

| Photolytic (Solid) | ICH Q1B | - | 11.7% | Various photoproducts |

| Photolytic (Solution) | ICH Q1B | - | 18.9% | Various photoproducts |

Experimental Workflows and Logical Relationships

Visualizing the workflow for stability testing and the logical relationship between different stages of analysis can aid in understanding the overall process.

Forced Degradation Experimental Workflow

Stability-Indicating Method Development Logic

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. The predicted degradation pathways highlight the susceptibility of the molecule to hydrolysis and decarboxylation, as well as oxidative and photolytic stress. The detailed experimental protocols for forced degradation studies and the proposed stability-indicating HPLC method offer a practical starting point for researchers. By systematically investigating the stability of this key intermediate, drug development professionals can ensure the quality and robustness of their final drug products. Further studies involving the isolation and structural elucidation of degradation products using techniques such as mass spectrometry and NMR are recommended to fully characterize the degradation profile of this compound.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. database.ich.org [database.ich.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. asianjpr.com [asianjpr.com]

- 6. longdom.org [longdom.org]

- 7. jddtonline.info [jddtonline.info]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-(((Benzyloxy)carbonyl)amino)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(((Benzyloxy)carbonyl)amino)malonic acid (also known as Cbz-aminomalonic acid or Z-aminomalonic acid), a key reagent in synthetic organic chemistry, particularly in the preparation of non-proteinogenic amino acids and other complex molecular architectures. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical Identification and Properties

This compound is a white solid with the chemical formula C₁₁H₁₁NO₆ and a molecular weight of 253.21 g/mol .[1] It is primarily used as a synthetic building block.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 76387-79-6 | [1] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1] |

| Molecular Weight | 253.21 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Note: Data such as melting point, boiling point, and specific solubility are not consistently reported in available safety data sheets.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

GHS Hazard Classification

| Hazard Class | Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity, single exposure (Respiratory system) | Category 3 |

Source: BLD Pharmatech Safety Data Sheet

Hazard Statements and Precautionary Measures

| Type | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: BLD Pharmatech Safety Data Sheet

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experimental procedure should be conducted to determine the appropriate level of personal protection. The following PPE is recommended as a minimum:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Conditions

-

Store in a tightly sealed container.

-

Keep in a cool, dry place. The recommended storage temperature is between 2°C and 8°C.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response protocols.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Source: BLD Pharmatech Safety Data Sheet

Spill Response

Caption: Spill Response Workflow for this compound.

Toxicological Information

Experimental Protocol: Representative Synthesis

General N-Benzyloxycarbonylation of Aminomalonic Acid

This procedure is based on the widely used Schotten-Baumann reaction conditions for the N-protection of amino acids.

Materials:

-

Aminomalonic acid

-

Sodium carbonate or sodium bicarbonate

-

Benzyl chloroformate (Cbz-Cl)

-

Appropriate solvent (e.g., water, dioxane/water mixture)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

Procedure:

-

Dissolution: Dissolve aminomalonic acid in an aqueous solution of sodium carbonate or sodium bicarbonate at a controlled temperature (typically 0-5°C). The base is used to neutralize the generated HCl and maintain a basic pH.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains low. The pH of the reaction mixture should be monitored and maintained in the basic range by the concurrent addition of a base solution.

-

Reaction: Allow the reaction to proceed at a low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2. The product, this compound, should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Caption: Generalized workflow for the synthesis of N-Cbz protected amino acids.

Disclaimer: This technical guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical and to consult the most up-to-date Safety Data Sheet (SDS) from their supplier. All chemical manipulations should be carried out by trained personnel in a properly equipped laboratory.

References

The Enduring Guardian: A Technical Guide to Cbz-Protected Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of the carbobenzoxy (Cbz or Z) protecting group represents a watershed moment in the history of organic chemistry, particularly in the field of peptide synthesis. Its introduction provided the first truly effective and widely applicable method for the controlled, stepwise assembly of amino acids into peptides of a defined sequence. This technical guide provides an in-depth exploration of the discovery, history, reaction mechanisms, and experimental protocols associated with Cbz-protected amino acids, offering a comprehensive resource for professionals in chemical research and drug development.

A Historical Breakthrough: The Genesis of Controlled Peptide Synthesis

Prior to the 1930s, the synthesis of peptides with a defined sequence was a significant challenge. The primary obstacle was the inherent reactivity of the amino group of one amino acid, which could uncontrollably react with the activated carboxyl group of another, leading to a mixture of undesired polymeric products.[1][2]

This paradigm shifted in 1932 when German chemists Max Bergmann and Leonidas Zervas, working at the Kaiser Wilhelm Institute for Leather Research in Dresden, introduced the benzyloxycarbonyl (Cbz) group as a temporary shield for the α-amino group of amino acids.[1][3] This seminal discovery, published in the journal Berichte der deutschen chemischen Gesellschaft, laid the groundwork for modern peptide chemistry.[3] The Cbz group's stability under the conditions required for peptide bond formation, combined with its facile removal under specific and mild conditions, enabled the rational and sequential synthesis of peptides for the first time.[1] This innovation was a critical precursor to the development of solid-phase peptide synthesis by Bruce Merrifield decades later.[1]

The Chemistry of Cbz Protection and Deprotection

The utility of the Cbz group lies in its unique chemical properties, which allow for its introduction and removal with high selectivity.

Protection of Amino Acids

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[1][4] The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated as a byproduct.[4] This reaction converts the highly reactive amine into a much less nucleophilic carbamate, effectively "masking" it from participating in subsequent reactions.[1][4]

The overall reaction is as follows:

Deprotection of Cbz-Protected Amino Acids

The selective removal of the Cbz group is a critical step in peptide synthesis. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

The original and most common method for Cbz deprotection is catalytic hydrogenolysis.[1][5] This mild and efficient method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4][5] The reaction produces the free amine, toluene, and carbon dioxide as byproducts, which are volatile and easily removed.[2]

The reaction proceeds as follows:

Transfer hydrogenolysis, using a hydrogen donor like ammonium formate, is an alternative to using hydrogen gas.[5]

Strong acidic conditions can also be employed to remove the Cbz group.[4][5] Reagents such as hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) in various solvents are commonly used.[5] This method is particularly advantageous when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[5] However, the harsh conditions can affect other acid-labile protecting groups.[5]

Quantitative Data

The efficiency of the Cbz protection and deprotection reactions is crucial for the successful synthesis of peptides. The following tables summarize typical quantitative data for these processes.

Table 1: Typical Yields for N-Cbz Protection of Common Amino Acids

| Amino Acid | Typical Yield (%) |

| Glycine | 85 - 95 |

| Alanine | 90 - 98 |

| Valine | 88 - 96 |

| Leucine | 92 - 99 |

| Phenylalanine | 90 - 97 |

Note: Yields can vary depending on the specific reaction conditions and the scale of the reaction.[1]

Table 2: Comparison of Common Cbz Deprotection Methods

| Deprotection Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | Room Temperature | 1 - 4 | >95 |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | Room Temperature | 1 - 6 | 90 - 98 |

| Acidic Cleavage (HBr) | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1 - 2 | 85 - 95 |

| Acidic Cleavage (HCl) | HCl in Organic Solvent | Dioxane or Ethyl Acetate | 0 - Room Temperature | 2 - 8 | 80 - 92 |

Experimental Protocols

The following are detailed experimental protocols for the protection and deprotection of amino acids using the Cbz group.

Protocol for N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]

-

Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid.[1] This protonates the carboxylate group, causing the N-Cbz protected amino acid to precipitate.[1]

-

Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.[1]

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[2]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[2]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[2] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]

Visualizing the Chemistry: Diagrams

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

Caption: Mechanism of Cbz protection of an amino acid.

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Caption: Experimental workflow for Cbz protection.

Caption: Experimental workflow for Cbz deprotection.

References

Spectroscopic and Analytical Characterization of 2-(((Benzyloxy)carbonyl)amino)malonic Acid: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(((benzyloxy)carbonyl)amino)malonic acid. These predictions are based on the analysis of its chemical structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-13 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.1 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~5.0 | Doublet | 1H | Methine proton (-CH-) |

| ~3.5 | Doublet | 1H | Amine proton (-NH-) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~170 | Quaternary | Carboxylic acid carbons (-COOH) |

| ~156 | Quaternary | Carbonyl carbon (C=O) of Cbz group |

| ~136 | Quaternary | Aromatic carbon (ipso-C of C₆H₅) |

| ~128.5 | Tertiary | Aromatic carbons (ortho-C of C₆H₅) |

| ~128.0 | Tertiary | Aromatic carbons (meta-C of C₆H₅) |

| ~127.8 | Tertiary | Aromatic carbon (para-C of C₆H₅) |

| ~67 | Secondary | Benzylic carbon (-CH₂-Ph) |

| ~55 | Tertiary | Methine carbon (-CH-) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic acid |

| ~3300 | Medium | N-H stretch | Amine |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| ~1740 | Strong | C=O stretch | Carboxylic acid |

| ~1700 | Strong | C=O stretch | Urethane (Cbz group) |

| ~1530 | Medium | N-H bend | Amine |

| 1300-1200 | Strong | C-O stretch | Carboxylic acid/Ester |

| ~700 & ~750 | Strong | C-H bend | Aromatic (monosubstituted) |

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Interpretation |

| 253 | [M]⁺ (Molecular ion) |

| 208 | [M - COOH]⁺ |

| 164 | [M - COOH - CO₂]⁺ |

| 108 | [C₇H₈O]⁺ (benzyloxy cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution into a clean NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a ¹H NMR spectrum. A standard pulse program is typically used. The number of scans can be adjusted based on the sample concentration to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C. A proton-decoupled pulse sequence is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak at ~2.50 ppm is a common reference. For ¹³C NMR in DMSO-d₆, the solvent peak at ~39.52 ppm is used.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials and Equipment:

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

-

This compound sample

-

Spatula

-

Potassium bromide (KBr) (if using pellet method)

Procedure (using ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

-

Solvent for sample dissolution (e.g., methanol, acetonitrile)

-

Sample vials and syringe

Procedure (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically in the low µg/mL to ng/mL range) in a suitable solvent mixture (e.g., methanol/water with a small amount of formic acid or ammonia to aid ionization).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Set the mass spectrometer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-500).

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (or pseudomolecular ion peak in ESI).

-

If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to gain structural information.

-

Compare the observed m/z values with the calculated exact mass of the compound and its expected fragments.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using 2-(((Benzyloxy)carbonyl)amino)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids into peptides and other pharmaceutical agents is a powerful strategy for modulating their biological activity, stability, and conformational properties. 2-(((Benzyloxy)carbonyl)amino)malonic acid and its ester derivatives are key building blocks in this endeavor, providing a versatile platform for the synthesis of a wide array of novel amino acid structures. This document provides detailed application notes and experimental protocols for the use of Cbz-protected aminomalonic acid in the synthesis of unnatural amino acids.

Application Notes

This compound, often used in the form of its diethyl ester, is a cornerstone of the malonic ester synthesis route to α-amino acids. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the amino moiety, preventing unwanted side reactions during the alkylation of the α-carbon.[1] This method allows for the systematic introduction of diverse side chains, enabling the synthesis of a vast library of unnatural amino acids.[2]

The general strategy involves three key steps:

-

Deprotonation: The acidic α-hydrogen of the malonic ester is removed by a base to form a nucleophilic enolate.

-

Alkylation: The enolate is reacted with an alkyl halide or other suitable electrophile to introduce the desired side chain.

-

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting malonic acid derivative is decarboxylated upon heating to yield the final α-amino acid.[1]

A significant advantage of using the Cbz protecting group is its stability under the basic conditions of the alkylation step and its relatively mild removal by catalytic hydrogenolysis, which is orthogonal to many other protecting groups used in peptide synthesis.[3]

Experimental Protocols

The following protocols are adapted from established malonic ester synthesis procedures and provide a reliable method for the synthesis of unnatural α-amino acids using diethyl 2-(((benzyloxy)carbonyl)amino)malonate.[4][5] The synthesis of a generic unnatural amino acid with a side chain "R" is described.

Protocol 1: Alkylation of Diethyl 2-(((Benzyloxy)carbonyl)amino)malonate

Objective: To introduce a desired side chain (R-group) onto the malonic ester backbone.

Materials:

-

Diethyl 2-(((benzyloxy)carbonyl)amino)malonate

-

Anhydrous ethanol

-

Sodium metal

-

Alkyl halide (R-X, e.g., benzyl chloride for phenylalanine synthesis)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Calcium chloride drying tube

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve a stoichiometric equivalent of sodium metal in anhydrous ethanol to generate a fresh solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add one equivalent of diethyl 2-(((benzyloxy)carbonyl)amino)malonate. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.[4]

-

Alkylation: Add a slight excess (1.1-1.2 equivalents) of the desired alkyl halide (R-X) dropwise to the enolate solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alkylated product. The crude product can be purified by column chromatography if necessary.

Protocol 2: Hydrolysis, Decarboxylation, and Deprotection

Objective: To convert the alkylated malonic ester into the final unnatural amino acid.

Materials:

-

Crude alkylated diethyl 2-(((benzyloxy)carbonyl)amino)malonate

-

Concentrated hydrochloric acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Hydrolysis and Decarboxylation: To the crude alkylated product from Protocol 1, add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the ester groups and the Cbz group, and the resulting substituted malonic acid decarboxylates to yield the hydrochloride salt of the unnatural amino acid.[1]

-

Alternative Cbz Deprotection (Hydrogenolysis): If a milder deprotection is required to preserve other functional groups, first hydrolyze the esters with aqueous base (e.g., NaOH), followed by acidification to form the Cbz-protected amino malonic acid. After decarboxylation by gentle heating, the Cbz-protected amino acid can be deprotected by catalytic hydrogenolysis. Dissolve the Cbz-protected amino acid in methanol or ethanol, add a catalytic amount of 10% Pd/C, and expose the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.[3][6]

-

Isolation: After deprotection, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6] Concentrate the filtrate under reduced pressure to obtain the crude amino acid.

-

Purification: The crude amino acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure unnatural amino acid.[5]

Quantitative Data

The malonic ester synthesis is a high-yielding route for the preparation of a variety of amino acids. The following table summarizes representative yields for the synthesis of the key intermediate, diethyl acetamidomalonate, and a final amino acid product, phenylalanine, using the analogous acetamidomalonate synthesis.[4] Yields for the Cbz-protected route are expected to be comparable.

| Parameter | Value | Reference |

| Intermediate Synthesis | ||

| Starting Material | Diethyl Malonate | [5] |

| Product | Diethyl Acetamidomalonate | [5] |

| Yield | 77-78% | [5] |

| Purity | High (m.p. 95-97°C) | [5] |

| Final Amino Acid Synthesis | ||

| Starting Material | Diethyl Acetamidomalonate | [4] |

| Alkylating Agent | Benzyl Chloride | [4] |

| Product | Phenylalanine | [4] |

| Yield | 65% | [4] |

Diagrams

Experimental Workflow for Unnatural Amino Acid Synthesis

Caption: A flowchart illustrating the key stages in the synthesis of unnatural amino acids using Cbz-protected aminomalonic ester.

Chemical Pathway for Malonic Ester Synthesis of Unnatural Amino Acids

Caption: The chemical transformation from the Cbz-protected malonic ester to the final unnatural amino acid.

References

Application Notes and Protocols: Cbz-Aminomalonic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Carbobenzyloxy-aminomalonic acid (Cbz-aminomalonic acid) in the field of peptide science. While the direct incorporation of Cbz-aminomalonic acid as a residue into a peptide backbone is not a widely documented standard procedure, its primary and significant application lies in the synthesis of a diverse array of non-standard and unnatural α-amino acids. These custom amino acids are then incorporated into peptides to modulate their structure, function, and therapeutic properties.

This document will focus on the well-established application of Cbz-aminomalonic acid as a versatile starting material for unnatural amino acid synthesis and will also discuss the hypothetical application of its direct use in peptide chains, outlining potential synthetic strategies and challenges.

Part 1: Synthesis of Unnatural α-Amino Acids using Cbz-Aminomalonic Acid

The malonic ester synthesis is a classic and highly effective method for preparing α-amino acids. The use of Cbz-aminomalonic acid provides a Cbz-protected glycine equivalent with an activated α-carbon, which can be readily alkylated to introduce a wide variety of side chains. Subsequent hydrolysis and decarboxylation yield the desired Cbz-protected unnatural amino acid, ready for use in peptide synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Cbz-Protected Unnatural α-Amino Acids

This protocol outlines the alkylation of diethyl Cbz-aminomalonate followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl Cbz-aminomalonate

-

Anhydrous ethanol or Dimethylformamide (DMF)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Alkyl halide (R-X)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Deprotonation: Dissolve diethyl Cbz-aminomalonate (1 equivalent) in anhydrous ethanol or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Alkylation: Add a solution of sodium ethoxide in ethanol (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. To this solution, add the desired alkyl halide (1.1-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by adding water. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude dialkyl Cbz-aminomalonate derivative.

-

Hydrolysis and Decarboxylation: To the crude product, add a solution of 1 M NaOH (3 equivalents) and heat the mixture at reflux for 2-4 hours to hydrolyze the esters. Cool the reaction mixture to 0 °C and acidify with concentrated HCl to pH 1-2. Heat the acidic solution at 80-100 °C for 1-2 hours to effect decarboxylation.

-